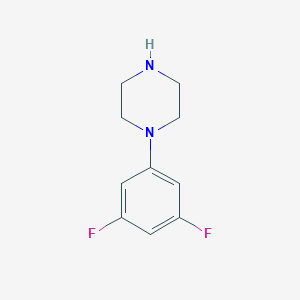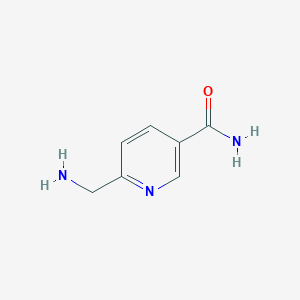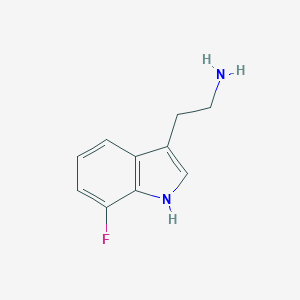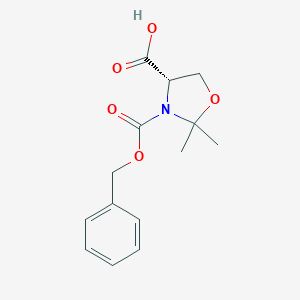
9-Acridinamine, 1,2,3,4-tetrahydro-N-heptyl-6-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Acridinamine, 1,2,3,4-tetrahydro-N-heptyl-6-methoxy- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly known as AHTM and has been synthesized using various methods.
作用機序
The mechanism of action of AHTM is not fully understood. However, studies have shown that AHTM can inhibit the activity of various enzymes, including acetylcholinesterase and topoisomerase. AHTM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
AHTM has been shown to have various biochemical and physiological effects. Studies have shown that AHTM can inhibit the activity of acetylcholinesterase, which can increase the levels of acetylcholine in the brain. AHTM has also been shown to inhibit the activity of topoisomerase, which can lead to DNA damage and cell death. In addition, AHTM has been shown to induce apoptosis in cancer cells, which can inhibit their growth and proliferation.
実験室実験の利点と制限
AHTM has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have anti-cancer properties and potential use in the treatment of Alzheimer's disease. However, there are also limitations to using AHTM in lab experiments. AHTM can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the study of AHTM. One direction is the further investigation of its potential use in the treatment of Alzheimer's disease. Another direction is the development of new synthetic methods for AHTM that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of AHTM and its potential applications in various fields.
Conclusion
In conclusion, AHTM is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It can be synthesized using various methods and has been shown to have anti-cancer properties and potential use in the treatment of Alzheimer's disease. Its mechanism of action is not fully understood, and further studies are needed to fully understand its potential applications.
合成法
AHTM can be synthesized using various methods. One of the most common methods is the condensation reaction between 6-methoxy-1-tetralone and heptylamine in the presence of acetic anhydride and sulfuric acid. The reaction yields AHTM as a yellow solid with a melting point of 115-118°C. Other methods for the synthesis of AHTM include the reduction of 9-nitroacridine and the condensation reaction between 6-methoxy-1-tetralone and heptylamine in the presence of sodium hydroxide.
科学的研究の応用
AHTM has been the subject of scientific research due to its potential applications in various fields. One of the main applications of AHTM is in the field of cancer research. Studies have shown that AHTM has anti-cancer properties and can inhibit the growth of cancer cells. AHTM has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that AHTM can inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
特性
CAS番号 |
187960-40-3 |
|---|---|
分子式 |
C21H30N2O |
分子量 |
326.5 g/mol |
IUPAC名 |
N-heptyl-6-methoxy-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C21H30N2O/c1-3-4-5-6-9-14-22-21-17-10-7-8-11-19(17)23-20-15-16(24-2)12-13-18(20)21/h12-13,15H,3-11,14H2,1-2H3,(H,22,23) |
InChIキー |
JLHFZCNZUUJGRC-UHFFFAOYSA-N |
SMILES |
CCCCCCCNC1=C2CCCCC2=NC3=C1C=CC(=C3)OC |
正規SMILES |
CCCCCCCNC1=C2CCCCC2=NC3=C1C=CC(=C3)OC |
その他のCAS番号 |
187960-40-3 |
同義語 |
9-Acridinamine, 1,2,3,4-tetrahydro-N-heptyl-6-methoxy- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate](/img/structure/B70330.png)




![1H-Pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione,dihydro-(9CI)](/img/structure/B70339.png)
![7,7-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B70341.png)

![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B70352.png)

![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)


